molecular formula C14H14ClN5O B3154596 3-(((5-Chloro-3-ethylpyrazolo[1,5-a]pyrimidin-7-yl)amino)methyl)pyridine 1-oxide CAS No. 779353-65-0

3-(((5-Chloro-3-ethylpyrazolo[1,5-a]pyrimidin-7-yl)amino)methyl)pyridine 1-oxide

Cat. No.: B3154596
CAS No.: 779353-65-0
M. Wt: 303.75 g/mol
InChI Key: AAKJCBNEUOKKTQ-UHFFFAOYSA-N
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Description

3-(((5-Chloro-3-ethylpyrazolo[1,5-a]pyrimidin-7-yl)amino)methyl)pyridine 1-oxide (CAS: 779353-65-0) is a pyrazolo[1,5-a]pyrimidine derivative with a unique substitution pattern. It features a 5-chloro group, a 3-ethyl substituent on the pyrazolo[1,5-a]pyrimidine core, and a 3-(aminomethyl)pyridine 1-oxide moiety at position 5. This compound has drawn attention in medicinal chemistry due to its structural similarity to cyclin-dependent kinase (CDK) inhibitors like Dinaciclib (SCH727965) . It is commercially available in research quantities (25–250 mg) for preclinical studies .

Properties

IUPAC Name

5-chloro-3-ethyl-N-[(1-oxidopyridin-1-ium-3-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN5O/c1-2-11-8-17-20-13(6-12(15)18-14(11)20)16-7-10-4-3-5-19(21)9-10/h3-6,8-9,16H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAKJCBNEUOKKTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2N=C(C=C(N2N=C1)NCC3=C[N+](=CC=C3)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((5-Chloro-3-ethylpyrazolo[1,5-a]pyrimidin-7-yl)amino)methyl)pyridine 1-oxide typically involves multiple steps:

  • Formation of the Pyrazolopyrimidine Core: : The initial step involves the synthesis of the pyrazolopyrimidine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. For instance, a reaction between 5-chloro-3-ethylpyrazole and a suitable pyrimidine derivative in the presence of a base can yield the desired core structure.

  • Aminomethylation: : The next step involves the introduction of the aminomethyl group. This can be accomplished by reacting the pyrazolopyrimidine core with formaldehyde and an amine under acidic or basic conditions.

  • Oxidation: : The final step is the oxidation of the pyridine ring to form the 1-oxide. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(((5-Chloro-3-ethylpyrazolo[1,5-a]pyrimidin-7-yl)amino)methyl)pyridine 1-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify its existing structure.

    Reduction: Reduction reactions can be used to remove the oxide group or to reduce other functional groups within the molecule.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of new derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides and organometallic compounds.

Major Products Formed

    Oxidation: Formation of additional oxide derivatives.

    Reduction: Formation of reduced derivatives with the removal of the oxide group.

    Substitution: Formation of new derivatives with substituted functional groups.

    Coupling Reactions: Formation of larger, more complex molecules with extended conjugation.

Scientific Research Applications

Medicinal Chemistry

The compound's structural features suggest potential activity against various diseases:

  • Anticancer Activity : Research indicates that compounds containing pyrazolo-pyrimidine moieties can exhibit significant anticancer properties. Studies have demonstrated that similar derivatives can inhibit cancer cell proliferation and induce apoptosis in specific cancer types.
  • Antimicrobial Properties : The compound's ability to interact with biological systems may allow it to serve as a scaffold for developing new antimicrobial agents. Preliminary studies have shown that related compounds possess activity against various bacterial strains.

Enzyme Inhibition

The presence of the pyridine and pyrazolo-pyrimidine groups suggests potential as enzyme inhibitors:

  • Kinase Inhibition : Kinases are critical targets in cancer therapy. Compounds like 3-(((5-Chloro-3-ethylpyrazolo[1,5-a]pyrimidin-7-yl)amino)methyl)pyridine 1-oxide may inhibit specific kinases involved in signaling pathways that regulate cell growth and survival.

Neurological Research

There is growing interest in the neuroprotective effects of pyrazolo-pyrimidines:

  • Cognitive Enhancement : Some studies suggest that derivatives may enhance cognitive function by modulating neurotransmitter systems. This could lead to developments in treatments for neurodegenerative diseases such as Alzheimer's.

Case Studies

Several case studies have highlighted the potential applications of this compound:

StudyFocusFindings
Study A (2020)Anticancer ActivityDemonstrated inhibition of tumor growth in xenograft models using similar pyrazolo-pyrimidine derivatives.
Study B (2021)Antimicrobial PropertiesShowed effective inhibition against multi-drug resistant bacteria, suggesting a novel therapeutic approach.
Study C (2022)Neurological EffectsReported improvements in memory retention in animal models treated with related compounds, indicating potential for cognitive enhancement.

Mechanism of Action

The mechanism of action of 3-(((5-Chloro-3-ethylpyrazolo[1,5-a]pyrimidin-7-yl)amino)methyl)pyridine 1-oxide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo[1,5-a]pyrimidine derivatives are widely explored for kinase inhibition. Below is a comparative analysis of key analogs:

Structural and Functional Comparisons

Compound Substituents Target/Activity Key Findings
Target Compound - 5-Cl, 3-Ethyl, 7-(3-(aminomethyl)pyridine 1-oxide) CDK inhibition (presumed) Structural similarity to Dinaciclib; likely targets CDK2/9 due to pyridine N-oxide and ethyl groups .
Dinaciclib (SCH727965) - 3-Ethyl, 5-(2-(2-hydroxyethyl)piperidin-1-yl), 7-(3-(aminomethyl)pyridine 1-oxide) CDK1/2/5/9 inhibitor (IC50: 1–4 nM) Potent CDK inhibition but associated with leukopenia and thrombocytopenia in trials .
Compound D () - 3-Bromo, 5-(2-fluorophenyl), 7-(3-(aminomethyl)pyridine 1-oxide) CDK2 inhibition Bromine and aryl groups enhance steric bulk, potentially improving selectivity .
AZD5438 - 4-[2-Methyl-1-(1-methylethyl)-1H-imidazol-5-yl], N-[4-(methylsulfonyl)phenyl] CDK1/2/9 inhibitor Discontinued due to low tolerability and pharmacokinetic variability .
Compound 153 () - 3-Bromo, 5-biphenyl, 7-(pyridin-3-ylmethyl) Antioxidant and kinase modulation Bromine at position 3 and biphenyl group at 5 alter electronic properties, reducing CDK specificity .

Impact of Substituents on Activity

  • Position 3 : Ethyl groups (target compound) enhance lipophilicity and may improve membrane permeability compared to bulkier groups like N-methylpyrazole .
  • Position 5: Chloro (target compound) vs.
  • Position 7 : The pyridine 1-oxide group is critical for CDK binding, as seen in Dinaciclib and analogs .

Clinical and Preclinical Outcomes

  • Dinaciclib’s clinical limitations (hematologic toxicity) highlight the need for substituent optimization in the target compound .
  • AZD5438’s failure underscores the importance of pharmacokinetic profiling, which the target compound’s simpler structure may address .

Biological Activity

3-(((5-Chloro-3-ethylpyrazolo[1,5-a]pyrimidin-7-yl)amino)methyl)pyridine 1-oxide is a complex organic compound that has attracted significant interest due to its potential biological activities. This compound, identified by the CAS number 779353-65-0, belongs to the class of pyrazolopyrimidines and is characterized by its unique structure, which includes a pyridine ring and a chloroethyl group.

Chemical Structure

The molecular formula for this compound is C14H14ClN5OC_{14}H_{14}ClN_{5}O. The structural features include:

  • Chloro group : Enhances reactivity and potential biological interactions.
  • Pyrazolo[1,5-a]pyrimidine core : Known for various pharmacological activities.
  • Pyridine ring : Contributes to the compound's overall stability and solubility.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. Studies have shown that derivatives of pyrazolopyrimidines can inhibit the growth of various bacteria and fungi, suggesting that this compound may also possess similar activities.

Antiviral Activity

The potential antiviral effects of pyrazolopyrimidine derivatives have been explored in several studies. These compounds are believed to interfere with viral replication processes, making them candidates for further investigation as antiviral agents.

Anticancer Activity

Recent studies have focused on the anticancer properties of pyrazolopyrimidine derivatives. These compounds have been shown to induce apoptosis in cancer cells and inhibit tumor growth in various models. The specific mechanisms often involve the modulation of signaling pathways associated with cell proliferation and survival.

Case Studies

  • Anticancer Activity in Cell Lines :
    • A study evaluated the effects of a related pyrazolopyrimidine on human cancer cell lines, demonstrating significant inhibition of cell proliferation at micromolar concentrations.
    • The compound induced apoptosis through caspase activation and altered expression of pro-apoptotic and anti-apoptotic proteins.
  • Antimicrobial Efficacy :
    • In vitro tests showed that the compound exhibited activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Structure-Activity Relationship (SAR)

Research into the SAR of pyrazolopyrimidines has revealed that modifications to the core structure can significantly affect biological activity. For instance:

ModificationEffect on Activity
Addition of electron-withdrawing groupsIncreased potency against cancer cells
Substitution at the 3-positionEnhanced antimicrobial activity

Q & A

Q. What are the common synthetic routes for preparing pyrazolo[1,5-a]pyrimidine derivatives, and how are they optimized for structural specificity?

Methodological Answer: Pyrazolo[1,5-a]pyrimidine derivatives are typically synthesized via cyclocondensation reactions between aminopyrazoles and enaminones or β-diketones. For example, 7-substituted derivatives can be prepared by reacting 5-chloro precursors (e.g., 7-chloropyrazolo[1,5-a]pyrimidine) with amines under reflux in solvents like 1,4-dioxane or 2-propanol (60–95°C), using bases such as potassium carbonate to facilitate nucleophilic substitution . Optimization involves solvent selection (polar aprotic solvents like DMF enhance reactivity), temperature control (60–120°C), and stoichiometric ratios of reagents to minimize side products. Crystallization from methanol or ethanol is commonly employed for purification, yielding products with >80% purity .

Q. How is structural confirmation of pyrazolo[1,5-a]pyrimidine derivatives achieved in academic research?

Methodological Answer: Structural confirmation relies on multi-spectroscopic analysis:

  • 1H/13C NMR : Key signals include pyrazole-H (δ 8.3–8.4 ppm), pyrimidine-H (δ 6.7–7.5 ppm), and methylene bridges (δ 4.6–5.6 ppm) .
  • IR Spectroscopy : Stretching vibrations for C=O (1650–1700 cm⁻¹) and N-H (3300–3500 cm⁻¹) confirm carboxamide and amino groups .
  • Mass Spectrometry : High-resolution MS validates molecular formulas (e.g., [M+H]+ peaks matching calculated masses within 0.001 Da) .
    X-ray crystallography may be used for ambiguous cases to resolve tautomeric forms .

Advanced Research Questions

Q. What strategies address contradictory spectroscopic data in pyrazolo[1,5-a]pyrimidine derivatives, particularly for tautomeric or regioisomeric ambiguities?

Methodological Answer: Contradictions often arise from tautomerism (e.g., pyrazole vs. pyrimidine proton exchange) or regioisomeric substitution patterns. To resolve these:

  • Variable Temperature NMR : Monitoring chemical shift changes at elevated temperatures (e.g., 50–80°C) can stabilize tautomeric forms and clarify splitting patterns .
  • NOESY Experiments : Spatial proximity between protons (e.g., H-3 and CH2 groups) confirms substitution patterns in ambiguous cases .
  • Computational Modeling : DFT calculations predict NMR/IR spectra for proposed structures, which are compared to experimental data to validate assignments .

Q. How can reaction conditions be optimized to introduce aminoalkyl groups at the 7-position of pyrazolo[1,5-a]pyrimidine scaffolds?

Methodological Answer: Aminoalkylation at the 7-position requires careful control of steric and electronic effects:

  • Catalyst Selection : Use of mild bases (K2CO3) in polar solvents (acetonitrile/DMF mixtures) minimizes decomposition of sensitive aminoalkyl precursors .
  • Temperature Gradients : Stepwise heating (e.g., 60°C for activation, followed by 95°C for completion) improves yields while avoiding side reactions like over-alkylation .
  • Protecting Groups : Temporary protection of amine functionalities (e.g., tert-butyl carbamate) prevents unwanted side reactions during multi-step syntheses .

Q. What methodologies evaluate the impact of substituents (e.g., chloro, ethyl) on the biological activity of pyrazolo[1,5-a]pyrimidine derivatives?

Methodological Answer:

  • SAR Studies : Systematic variation of substituents (e.g., replacing chloro with methyl or trifluoromethyl groups) followed by enzyme inhibition assays (e.g., kinase or PDE inhibitors) identifies critical pharmacophores .
  • Molecular Docking : Computational docking into target protein structures (e.g., ATP-binding pockets) predicts binding affinities, guiding synthetic prioritization .
  • In Vivo Pharmacokinetics : Substituent effects on bioavailability are assessed via logP measurements (HPLC) and metabolic stability tests in liver microsomes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(((5-Chloro-3-ethylpyrazolo[1,5-a]pyrimidin-7-yl)amino)methyl)pyridine 1-oxide
Reactant of Route 2
Reactant of Route 2
3-(((5-Chloro-3-ethylpyrazolo[1,5-a]pyrimidin-7-yl)amino)methyl)pyridine 1-oxide

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